

# A Comparative Guide to the Off-Target Kinase Profiles of TRK Inhibitors

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Compound Name: Anizatrektinib

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This guide provides a comparative analysis of the off-target kinase profiles of several Tropomyosin Receptor Kinase (TRK) inhibitors, with a primary focus on entrectinib and its alternatives, including larotrectinib, repotrectinib, and selitrectinib. Understanding the selectivity of these inhibitors is crucial for predicting potential off-target effects, understanding mechanisms of resistance, and guiding the development of next-generation therapies.

## Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a critical role in neuronal development and function. Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors. TRK inhibitors have emerged as a significant class of targeted therapies for patients with NTRK fusion-positive cancers.

While highly effective, the clinical utility of TRK inhibitors can be influenced by their kinase selectivity. Off-target inhibition can lead to adverse events, while a narrow selectivity profile might be susceptible to the development of on-target resistance. This guide presents available off-target kinase profiling data to facilitate a direct comparison of these agents.

## Off-Target Kinase Profiling Data

The following tables summarize the available quantitative off-target kinase profiling data for entrectinib, larotrectinib, repotrectinib, and selitrectinib. The data is presented as the percentage of inhibition at a given concentration or as IC50/Kd values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the dissociation constant, respectively. Lower values indicate higher potency.

It is important to note that a direct comparison is challenging due to variations in the specific kinases profiled and the assay formats used across different studies.

## Entrectinib Off-Target Profile

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK.<sup>[1]</sup> Its off-target profile has been assessed against a panel of kinases.

Kinase	IC50 (nmol/L)
On-Target	
TRKA	1
TRKB	3
TRKC	5
ROS1	7
ALK	12
Selected Off-Targets	
JAK2	40
ACK1	70
JAK1	112
IGF1R	122
FAK	140
BRK	195
IR	209
AUR2	215
JAK3	349
RET	393
Data sourced from a radiometric assay.[2]	

## Larotrectinib Off-Target Profile

Larotrectinib is a highly selective inhibitor of the TRK family of kinases.[3][4] Kinome profiling data from Carina Biosciences provides a broad overview of its selectivity. The following table highlights kinases with significant inhibition (less than 50% of control at 1  $\mu$ M).

Kinase	% of Control @ 1µM
On-Target	
TRKA	0
TRKB	0
TRKC	0
Selected Off-Targets	
TNK2	2.6
MAP3K15	10
STK10	11
MAP4K5	12
TNK1	14
MAP3K3	15
MAP4K3	16
STK33	17
MAP3K2	19
ZAK (MAP3K20)	20
MAP4K2	21
MINK1	22
MAP2K4	23
MAP3K1	24
MAP3K4	25
Data from Carina Biosciences Kinome Profiling. <a href="#">[2]</a>	

## Repotrectinib Off-Target Profile

Repotrectinib is a next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance mutations.<sup>[5]</sup> While a comprehensive public dataset is not available, studies indicate high selectivity with some off-target activity.

Kinase	IC50 (nM)
On-Target	
ROS1	0.07
TRKA	0.83
TRKB	0.05
TRKC	0.1
ALK	1.01
Selected Off-Targets	
JAK2	1.04
LYN	1.66
Src	5.3
FAK	6.96
Data from in vitro kinase assays. <sup>[6]</sup>	

## Selitrectinib Off-Target Profile

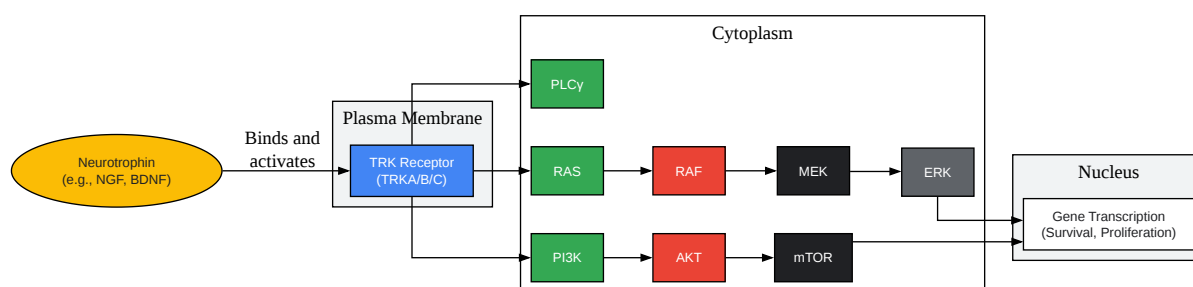
Selitrectinib is another next-generation TRK inhibitor developed to address resistance.<sup>[7]</sup> It is reported to be highly selective for TRK kinases. However, detailed quantitative off-target profiling data across a broad kinase panel is not readily available in the public domain.

## Signaling Pathways and Experimental Workflows

### TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is the primary target of the inhibitors discussed in this guide. Activation of TRK receptors by neurotrophins

leads to the downstream activation of several key signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.

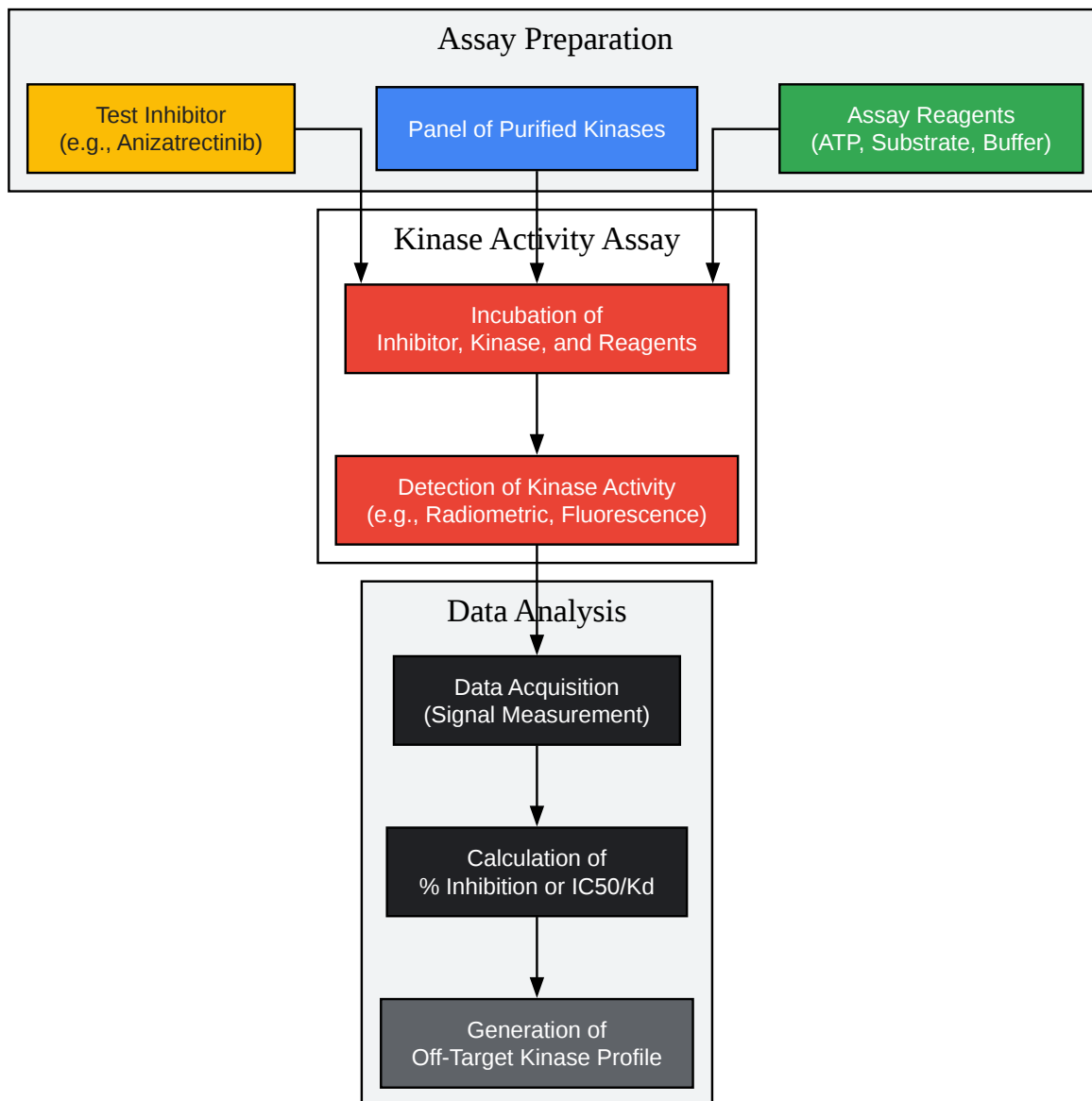


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### TRK Signaling Pathway

## Experimental Workflow for Kinase Profiling

The off-target profiles of kinase inhibitors are typically determined using high-throughput screening methods. The following diagram outlines a generalized workflow for such an experiment.



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### Kinase Profiling Workflow

## Experimental Protocols

### Radiometric Kinase Assay (e.g., HotSpot™ Assay)

The radiometric kinase assay is considered a gold standard for determining kinase activity. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

#### General Protocol:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), a buffer solution with cofactors (e.g.,  $Mg^{2+}$ ,  $Mn^{2+}$ ), and the test inhibitor at various concentrations.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of radiolabeled ATP (commonly  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ ).
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,  $30^{\circ}\text{C}$ ).
- **Termination and Separation:** The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.
- **Washing:** The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.
- **Data Analysis:** The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor.  $IC_{50}$  values are determined by fitting the dose-response data to a suitable model.

## Competition Binding Assay (e.g., KINOMEscan™)

Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.

#### General Protocol:

- **Assay Components:** The assay typically involves three main components: the kinase of interest (often tagged, e.g., with DNA), an immobilized ligand that binds to the active site of the kinase, and the test compound.



- **Competition:** The kinase is incubated with the immobilized ligand in the presence of the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- **Separation:** Unbound components are washed away, leaving the kinase-ligand complexes.
- **Quantification:** The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to detect the DNA tag on the kinase.
- **Data Analysis:** The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the signal indicates that the test compound has bound to the kinase and displaced the immobilized ligand. The results are often reported as percent of control or can be used to calculate a dissociation constant (Kd).  
[4][8]

## Conclusion

The off-target profiles of TRK inhibitors reveal important differences in their selectivity. Entrectinib, a multi-targeted inhibitor, shows activity against several other kinases in addition to its primary targets. Larotrectinib demonstrates a high degree of selectivity for the TRK family. Repotrectinib, a next-generation inhibitor, is also highly potent against its intended targets with some off-target activity against kinases like JAK2 and Src family members. While comprehensive public data for selitrectinib is limited, it is reported to be a highly selective TRK inhibitor.

The choice of a particular TRK inhibitor for therapeutic use or for further research and development should consider this off-target profile in conjunction with on-target potency, resistance profiles, and clinical efficacy and safety data. The experimental protocols described provide a basis for understanding how these critical selectivity data are generated.

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